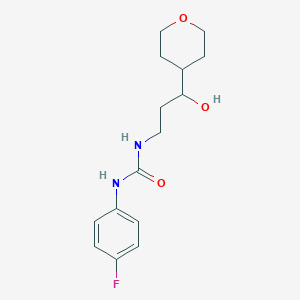

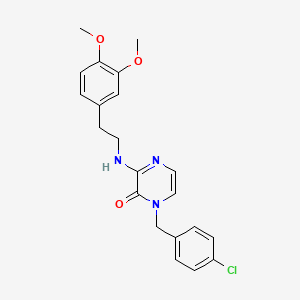

![molecular formula C33H30N4 B2483833 4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline CAS No. 35150-41-5](/img/structure/B2483833.png)

4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The study and development of complex organic compounds, including those with intricate structures like "4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline," are of significant interest in the field of organic chemistry due to their potential applications in materials science, pharmaceuticals, and as catalysts in various chemical reactions.

Synthesis Analysis

Synthetic methods for complex organic compounds often involve multi-step reactions, including the formation of Schiff bases and their subsequent reduction, cross-coupling reactions, and the use of organometallic reagents. For example, compounds such as 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne have been synthesized through Wittig reactions and oxidative dimerization processes, indicating a potential pathway for synthesizing related compounds (Rodríguez et al., 1996).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of complex organic compounds. These techniques provide insights into the conformation, stereochemistry, and electronic structure of the molecules. For instance, the crystal structures of chiral ligands and their complexes have been elucidated to understand the molecular arrangement and stereochemical preferences, as demonstrated in the synthesis and characterization of chiral dibromonickel complexes (Yuan et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of organic compounds is influenced by their functional groups, molecular structure, and electronic properties. Reactions such as isocyanide-acetylene cyclization and Michael addition have been used to synthesize and modify complex organic molecules, showcasing the versatility of organic synthesis strategies (Ishikawa et al., 2017).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystallinity, are crucial for their practical applications. These properties can be tailored through molecular design and synthesis, as seen in the development of novel poly(amide-imide)s with high thermal stability and solubility (Lin & Yang, 1996).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and redox potential, are fundamental to the reactivity and applications of organic compounds. Studies on the reactivity of organogold(I) species provide insights into the mechanisms of gold-catalyzed organic transformations, highlighting the role of metal-ligand interactions (Koten et al., 2000).

Aplicaciones Científicas De Investigación

Structure and Reaction Analysis : The reaction of compounds similar to 4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline has been studied, providing insights into the structure and conformation of the products. This type of reaction analysis is essential in understanding the chemical properties and potential applications of these compounds (van den Bogaert, Zwanenburg, & Maas, 2010).

Catalytic Activity and Polymer Synthesis : Research has been conducted on the synthesis and characterization of certain nickel complexes, which show high catalytic activity for polymerization processes. Such studies are relevant for developing new materials and industrial applications (Yuan et al., 2013).

Synthesis of Indole Derivatives : The compound's role in the synthesis of indole derivatives, which are crucial in pharmaceutical and chemical research, has been explored. These derivatives have potential applications in drug development and other areas of medicinal chemistry (Sobenina et al., 2010).

Corrosion Inhibition : A study on a Schiff base derivative, structurally related to 4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline, showed its effectiveness as a corrosion inhibitor, which is valuable in industrial applications such as protecting metals and alloys (Ji et al., 2016).

Electroluminescence and Material Science : The compound's derivatives have been used in the development of amorphous molecular materials for electroluminescence. This has implications for the electronics and display industries, such as in the creation of organic light-emitting diodes (OLEDs) (Doi, Kinoshita, Okumoto, & Shirota, 2003).

Propiedades

IUPAC Name |

4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4/c1-37(2)25-17-15-23(16-18-25)20-34-31-12-6-3-9-24(31)19-28(29-21-35-32-13-7-4-10-26(29)32)30-22-36-33-14-8-5-11-27(30)33/h3-18,20-22,28,35-36H,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFXJEYLZAMQRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2CC(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

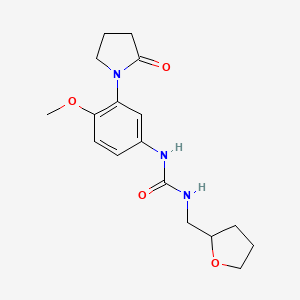

![Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483750.png)

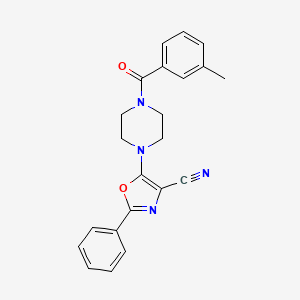

![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)

![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

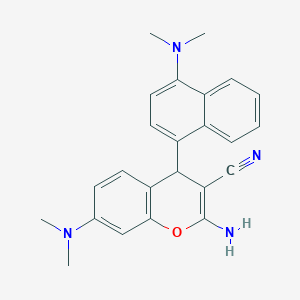

![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)

![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2483765.png)

![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2483767.png)

![6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483773.png)